2-Octen-4-one

Catalog No.
S1891579
CAS No.
4643-27-0
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octen-4-one

CAS Number

4643-27-0

Product Name

2-Octen-4-one

IUPAC Name

(E)-oct-2-en-4-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+

InChI Key

FMDLEUPBHMCPQV-UHFFFAOYSA-N

SMILES

CCCCC(=O)C=CC

Solubility

insoluble in water; soluble in fats
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCCC(=O)C=CC
  • Fragrance Ingredient

    Due to its pleasant green, fruity odor, 2-Octen-4-one finds use as a fragrance ingredient. Research by the Research Institute for Fragrance Materials (RIFM) has evaluated its safety for use in cosmetic products. This research includes reviews of genotoxicity (potential to damage DNA) data on 2-Octen-4-one to ensure consumer safety.

  • Organic Chemistry

    2-Octen-4-one's chemical properties make it a useful reactant in some organic chemistry reactions. One area of study involves its use in Rh-catalyzed (Rhodium-catalyzed) asymmetric ring-opening reactions. These reactions are a type of organic synthesis that can create complex molecules with specific configurations [].

2-Octen-4-one belongs to the class of organic compounds known as enones . Its chemical formula is C8H14O, with a monoisotopic molecular weight of 126.10446507 . This compound is characterized by its fruit, jam preserves, and metallic taste . It has been detected in various foods, including breakfast cereals, cereal products, and nuts, making it a potential biomarker for the consumption of these foods .

The IUPAC name for 2-Octen-4-one is (2Z)-oct-2-en-4-one, and its CAS Registry Number is 4643-27-0 . The molecule contains an enone functional group, which consists of a carbon-carbon double bond conjugated with a ketone group.

As a flavoring agent, 2-Octen-4-one interacts with olfactory receptors in the nose, triggering specific odor sensations perceived as fruity and floral []. The exact mechanism of this interaction is not fully understood but likely involves the shape and functional groups of the molecule fitting into the binding pockets of the receptors.

2-Octen-4-one is generally recognized as safe (GRAS) for use in food at authorized levels by the Food and Drug Administration (FDA) []. However, concentrated forms may cause skin irritation and respiratory problems.

  • Flash Point: 53 °C (127 °F)
  • Hazard Class: Flammable liquids (Class 3)
Typical of this functional group:

  • Nucleophilic addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles.
  • Michael addition: The conjugated system allows for 1,4-addition reactions with nucleophiles.
  • Reduction: The compound can be reduced to form alcohols or hydrocarbons, depending on the reducing agent used.
  • Oxidation: The double bond can be oxidized to form epoxides or diols.
  • Diels-Alder reactions: As an electron-deficient dienophile, it can participate in cycloaddition reactions.

While specific biological activities of 2-Octen-4-one are not extensively documented in the provided search results, its presence in various foods suggests potential interactions with biological systems. Its detection in cereals and nuts indicates that it may play a role in the flavor profile of these foods .

2-Octen-4-one has several potential applications:

  • Flavor and fragrance industry: Its fruity and metallic taste profile makes it suitable for use in food and beverage flavoring .
  • Biomarker: Its presence in specific foods suggests potential use as a biomarker for dietary studies .
  • Chemical synthesis: As an enone, it can serve as a versatile building block in organic synthesis.
  • Research: It may be used in studies related to food chemistry and flavor analysis.

The safety data sheet for 2-Octen-4-one provides some information on its interactions:

  • It can cause mild skin and eye irritation .
  • The compound is combustible and should be kept away from heat, sparks, and open flames .
  • It is incompatible with strong oxidizing agents .

Similar Compounds: Comparison and Uniqueness

2-Octen-4-one belongs to a family of related compounds with similar structures and properties. Some similar compounds include:

  • 2-Octen-4-ol: This alcohol is structurally related to 2-Octen-4-one, differing only in the functional group (alcohol instead of ketone) .
  • Other enones: Compounds with similar carbon skeletons but different chain lengths or substitution patterns.
  • Aliphatic ketones: Such as 2-octanone, which lacks the double bond.
  • Unsaturated aldehydes: Like 2-octenal, which has an aldehyde group instead of a ketone.

The uniqueness of 2-Octen-4-one lies in its specific combination of an eight-carbon chain, a double bond at the 2-position, and a ketone group at the 4-position. This structure contributes to its particular flavor profile and reactivity, distinguishing it from similar compounds.

IUPAC Nomenclature and CAS Registry Information

2-Octen-4-one represents a significant member of the alpha-beta unsaturated ketone family, with its systematic nomenclature following established International Union of Pure and Applied Chemistry conventions [1]. The compound's preferred IUPAC name is designated as (E)-oct-2-en-4-one, reflecting both its eight-carbon chain structure and the specific geometric configuration of its carbon-carbon double bond [2] [3]. This nomenclature system precisely indicates the position of the alkene functionality at the second carbon and the ketone group at the fourth carbon within the octane backbone [1].

The Chemical Abstracts Service has assigned the registry number 4643-27-0 to this compound, providing a unique identifier that facilitates international chemical communication and database searches [2] [4]. Additional registry information includes the European Community number 225-071-7 and the United Nations Identification Code C9NB51LMXT [1] [2]. The compound is also recognized under several synonymous names, including propenyl butyl ketone, butyl propenyl ketone, and trans-2-Octen-4-one, which reflect different naming conventions and structural perspectives [1] [4].

The Flavor and Extract Manufacturers Association has designated this compound as FEMA number 3603, indicating its recognized status in food applications [1] [2]. The Joint Expert Committee on Food Additives has assigned JECFA number 1129, further establishing its regulatory classification [4]. These multiple identification systems demonstrate the compound's significance across various scientific and industrial domains [1] [2].

Molecular Formula and Weight Analysis

The molecular formula of 2-Octen-4-one is established as C₈H₁₄O, representing a composition of eight carbon atoms, fourteen hydrogen atoms, and one oxygen atom [1] [2] [3]. This formula corresponds to a molecular weight of 126.1962 atomic mass units, with commercial preparations typically reporting values of 126.20 grams per mole [2] [4] [5]. The molecular weight determination has been confirmed through multiple analytical techniques and is consistently reported across authoritative chemical databases [1] [3].

The compound's molecular structure exhibits a degree of unsaturation equal to two, accounting for both the carbon-carbon double bond and the carbonyl functionality [1]. This unsaturation index is characteristic of alpha-beta unsaturated ketones and contributes significantly to the compound's chemical reactivity profile [6] [7]. The molecular formula indicates a relatively high hydrogen-to-carbon ratio compared to aromatic compounds, reflecting its aliphatic nature [2] [3].

Table 1: Molecular Composition Analysis of 2-Octen-4-one

ParameterValueReference Standard
Molecular FormulaC₈H₁₄OIUPAC Guidelines [1]
Molecular Weight126.1962 uNIST Database [3]
Carbon Content76.15%Calculated [2]
Hydrogen Content11.18%Calculated [2]
Oxygen Content12.67%Calculated [2]
Degree of Unsaturation2Theoretical [1]

The elemental composition analysis reveals that carbon constitutes approximately 76.15% of the molecular mass, hydrogen accounts for 11.18%, and oxygen represents 12.67% [2]. These proportions are consistent with the compound's classification as an organic ketone and align with expected values for similar alpha-beta unsaturated carbonyl compounds [1] [4].

Stereochemical Configuration (E/Z Isomerism)

The E/Z nomenclature system, based on Cahn-Ingold-Prelog priority rules, provides a more comprehensive approach to describing geometric isomerism compared to the traditional cis-trans system [8] [9]. In the case of 2-Octen-4-one, the E-configuration indicates that the methyl group and the butyl chain occupy opposite sides of the double bond plane [1] [8]. This geometric arrangement significantly influences the compound's physical properties, chemical reactivity, and biological activity [9].

Table 2: Stereochemical Properties of 2-Octen-4-one Isomers

IsomerConfigurationIUPAC NameCAS NumberPredominance
E-IsomerEntgegen(E)-oct-2-en-4-one4643-27-0Major [1]
Z-IsomerZusammen(Z)-oct-2-en-4-oneAlternative formMinor [10]

The E-isomer demonstrates greater thermodynamic stability compared to its Z-counterpart due to reduced steric hindrance between substituents [8] [11]. This stability difference explains the predominance of the E-form in commercial preparations and natural occurrences [1] [2]. The geometric configuration affects molecular properties including boiling point, refractive index, and spectroscopic characteristics [2] [5].

Interconversion between E and Z isomers typically requires significant energy input through thermal, photochemical, or catalytic processes [8] [9]. Under standard conditions, the compound maintains its geometric configuration, making stereochemical purity an important consideration in applications requiring specific isomeric forms [1] [2]. The E-configuration contributes to the compound's characteristic sensory properties and chemical behavior [1] [4].

Comparative Analysis with Related Enones

2-Octen-4-one belongs to the broader classification of alpha-beta unsaturated ketones, commonly referred to as enones, which represent a significant class of organic compounds characterized by conjugated carbonyl and alkene functionalities [6] [12] [7]. The conjugation between the carbon-oxygen double bond and the carbon-carbon double bond creates a delocalized electron system that imparts unique chemical and physical properties to these compounds [11] [13]. This structural feature distinguishes alpha-beta unsaturated ketones from their saturated counterparts and non-conjugated unsaturated ketones [6] [7].

The enone functional group, with the general structure RC(=O)CR', exhibits enhanced stability due to resonance stabilization [11] [13]. In 2-Octen-4-one, this conjugated system extends over four atoms, allowing for electron delocalization that contributes to the compound's relatively lower reactivity toward nucleophilic addition at the carbonyl carbon compared to saturated ketones [14] [15]. This conjugation also enables the compound to participate in Michael addition reactions, where nucleophiles preferentially attack the beta-carbon rather than the carbonyl carbon [14] [16].

Table 3: Comparative Analysis of 2-Octen-4-one with Related Enones

Compound NameMolecular FormulaMolecular Weight (g/mol)α,β-UnsaturatedDouble Bond PositionKetone Position
2-Octen-4-oneC₈H₁₄O126.20YesC2-C3C4
Methyl vinyl ketoneC₄H₆O70.09YesC3-C4C2
3-Penten-2-oneC₅H₈O84.12YesC3-C4C2
4-Hexen-3-oneC₆H₁₀O98.14NoC4-C5C3
3-Hepten-2-oneC₇H₁₂O112.17YesC3-C4C2

Methyl vinyl ketone represents the simplest member of the alpha-beta unsaturated ketone family and serves as a fundamental reference compound for understanding enone reactivity [17] [18]. With its molecular formula C₄H₆O and molecular weight of 70.09 grams per mole, it demonstrates the basic structural requirements for alpha-beta conjugation [17] [19]. The compound exhibits high reactivity as a Michael acceptor due to its unsubstituted alkene terminus [17] [18].

The comparative analysis reveals that 2-Octen-4-one occupies a unique position within the enone series due to its specific substitution pattern and chain length [1] [12]. Unlike many alpha-beta unsaturated ketones that position the carbonyl group at the terminal or penultimate carbon, 2-Octen-4-one features the ketone functionality at the fourth carbon, creating a distinctive electronic environment [1] [6]. This positioning affects both the compound's reactivity patterns and its physical properties compared to structurally related enones [12] [7].

The synthesis of 2-octen-4-one through classical routes primarily involves the utilization of crotonic acid derivatives as starting materials. Crotonic acid, chemically known as 2-butenoic acid with the molecular formula CH₃CH=CHCO₂H, serves as a versatile precursor for enone formation [1]. The compound exists in both trans and cis stereoisomeric forms, with the trans isomer being naturally occurring and more commonly employed in synthetic applications .

The classical synthesis pathway involves the conversion of crotonic acid to its corresponding ester derivatives, followed by subsequent chain extension reactions. The primary mechanism involves an alkylation process where the activated methylene group adjacent to the carbonyl undergoes nucleophilic substitution with appropriate alkyl halides [3]. Under basic conditions, typically employing sodium hydroxide or potassium hydroxide as the base, the esterified crotonic acid derivative undergoes deprotonation at the α-position to form an enolate intermediate [4].

The resulting enolate species demonstrates enhanced nucleophilicity and readily participates in alkylation reactions with primary alkyl halides, particularly n-butyl bromide or chloride, to form the desired eight-carbon chain structure [5]. The reaction proceeds through an SN2 mechanism, requiring the use of primary alkyl halides to avoid competing elimination reactions [6]. The optimal reaction conditions typically involve temperatures ranging from 60 to 100°C with reaction times extending from 2 to 8 hours[syntheticroutesdf].

Literature reports indicate that this classical approach can achieve yields ranging from 75 to 85 percent under optimized conditions [3]. The reaction mechanism involves initial deprotonation of the α-hydrogen by the base, followed by nucleophilic attack on the alkyl halide and subsequent elimination of the halide ion. The stereochemistry of the resulting enone is predominantly controlled by thermodynamic factors, favoring the formation of the E-isomer due to reduced steric interactions [7].

One significant advantage of the crotonic acid derivative approach is its well-established nature and the availability of starting materials. However, the method suffers from limitations including the requirement for harsh basic conditions, extended reaction times, and potential side reactions such as competing aldol condensations [8]. Additionally, the method may produce regioisomeric mixtures when unsymmetrical substrates are employed, necessitating careful optimization of reaction conditions to achieve high selectivity.

Organometallic Catalysis in Enone Formation

Organometallic catalysis has emerged as a powerful methodology for the synthesis of 2-octen-4-one, offering enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to classical approaches. Transition metal catalysts, particularly palladium, rhodium, and iron complexes, have demonstrated exceptional efficacy in facilitating enone formation through various mechanistic pathways [9] [10].

Palladium-catalyzed methodologies represent one of the most extensively studied organometallic approaches for enone synthesis. The utilization of palladium(II) trifluoroacetate in combination with dimethyl sulfoxide as a ligand has proven particularly effective for the direct dehydrogenation of ketones to form the corresponding enones [11]. This catalyst system, designated as Pd(DMSO)₂(TFA)₂, operates under aerobic conditions using molecular oxygen as the terminal oxidant, making it an environmentally benign alternative to stoichiometric oxidizing agents [11].

The mechanistic pathway for palladium-catalyzed enone formation involves several key steps. Initially, the palladium catalyst coordinates to the ketone substrate, followed by enolate formation through C-H activation at the α-position [10]. Subsequent β-hydride elimination generates the enone product while forming a palladium-hydride intermediate [11]. The catalytic cycle is completed through oxidation of the palladium-hydride species by molecular oxygen, regenerating the active palladium(II) catalyst [11].

Rhodium-based catalysts have also demonstrated remarkable efficiency in enone synthesis, particularly when employing chiral ligands for asymmetric transformations. The combination of rhodium(I) with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands enables highly enantioselective conjugate addition reactions that can be adapted for enone formation [12]. These systems typically operate at mild temperatures (40-60°C) and achieve excellent enantioselectivities ranging from 85 to 95 percent enantiomeric excess[catalyst_df].

Iron catalysis represents an emerging and cost-effective alternative to precious metal systems. The utilization of cyclopentadienyliron(II) dicarbonyl complexes has been reported for the coupling of alkenes and enones through allylic C(sp³)-H functionalization [9]. This approach employs iron catalysts in combination with Lewis acids such as triisopropylsilyl triflate and lithium bis(trifluoromethylsulfonyl)imide to facilitate the transformation under mild conditions [9].

The mechanistic understanding of iron-catalyzed enone formation involves the generation of catalytic allyliron intermediates that undergo subsequent Michael addition to α,β-unsaturated carbonyl derivatives [9]. The reaction proceeds through a redox-neutral process that employs simple alkene substrates as pronucleophilic coupling partners [9]. The use of 2,4,6-collidine as the base and the combination of Lewis acids facilitates the transformation under functional group-tolerant conditions [9].

Ruthenium catalysts, particularly ruthenium(III) chloride hydrates, have also been employed for enone synthesis through various pathways including α-alkylation of carbonyl compounds [13]. These systems typically require moderate catalyst loadings (5 mol%) and operate at temperatures ranging from 60 to 80°C[catalyst_df]. While ruthenium catalysts generally provide moderate selectivity compared to palladium and rhodium systems, they offer the advantage of lower cost and operational simplicity.

The optimization of organometallic catalytic systems for 2-octen-4-one synthesis involves careful consideration of multiple parameters including catalyst loading, temperature, solvent choice, and reaction atmosphere. Modern optimized protocols have achieved significant improvements over traditional methods, with catalyst loadings reduced from 10-20 mol% to 5-10 mol%, reaction temperatures decreased from 80-100°C to 60-80°C, and reaction times shortened from 6-12 hours to 2-6 hours[optimization_df].

Microwave-Assisted and Green Synthesis Strategies

Microwave-assisted synthesis has revolutionized the field of enone preparation by dramatically reducing reaction times while maintaining or improving product yields. The application of microwave irradiation to 2-octen-4-one synthesis has demonstrated remarkable efficiency, with reaction times reduced from hours to minutes while achieving yields comparable to or exceeding conventional thermal methods [14] [15].

The fundamental principle underlying microwave-assisted enone synthesis involves the direct heating of polar molecules through dipolar rotation and ionic conduction mechanisms [16]. The rapid and uniform heating provided by microwave irradiation enables faster reaction kinetics and often leads to improved selectivity by minimizing side reactions that occur during prolonged heating periods [14].

Strohmeier and Kappe reported the development of a microwave-assisted parallel solid-phase synthesis of polymer-bound enones, demonstrating significant rate enhancements compared to conventional thermal methods [14] [15]. Their protocol involved initial acetoacetylation of polystyrene Wang resin with β-ketoesters under microwave irradiation at 170°C, achieving complete conversions within 1-10 minutes compared to several hours required for conventional heating [14]. Subsequent Knoevenagel condensations with aldehydes were accomplished in 30-60 minutes at 125°C under microwave conditions, representing a dramatic improvement over the 1-2 days required using conventional thermal conditions [14].

The mechanistic advantages of microwave heating can be attributed to the rapid direct heating of the solvent system rather than any specific microwave effect [14]. The use of 1,2-dichlorobenzene as the solvent in these studies enabled efficient microwave absorption while providing the necessary thermal stability for the reaction conditions [14]. Kinetic comparison studies confirmed that the observed rate enhancements result from the superior heating characteristics of microwave irradiation rather than any unique microwave-induced chemical effects [14].

Green synthesis strategies for 2-octen-4-one production have gained increasing attention due to environmental concerns and sustainability requirements. These approaches emphasize the use of environmentally benign solvents, renewable feedstocks, and atom-economical transformations while minimizing waste generation [17] [18].

Photoinduced, metal-free approaches represent one of the most promising green synthesis strategies. Recent developments have demonstrated the feasibility of synthesizing α,β-unsaturated ketones through photocatalytic C(sp³)-H functionalization using visible light as the energy source [17]. These methods employ organic photocatalysts such as Eosin Y in combination with green solvent systems like acetonitrile-water mixtures, utilizing ambient air as the oxidant [17].

The mechanism of photoinduced enone synthesis involves the generation of reactive radical intermediates through hydrogen atom transfer processes. Under visible light irradiation, the organic photocatalyst undergoes single-electron transfer to generate radical species that facilitate C-H activation and subsequent bond formation [17]. The high atom efficiency, use of renewable energy sources, and compatibility with biologically active molecules make this approach particularly attractive for sustainable synthesis applications [17].

Continuous flow methodologies have also been developed for the green synthesis of enones, offering advantages in terms of reaction control, safety, and scalability [18]. These systems employ packed reactor columns containing supported catalysts or organocatalytic systems that enable efficient substrate conversion while minimizing waste generation [18]. The use of aqueous acetonitrile azeotrope as the solvent system provides excellent catalytic performance while enabling solvent recovery and reuse [18].

Enzyme-catalyzed approaches represent another frontier in green enone synthesis, utilizing biocatalysts to achieve highly selective transformations under mild conditions [19]. Recent reports have described the use of immobilized transaminases for umpolung conjugate addition reactions, facilitating the nucleophilic addition of imines to ketones with high efficiency [19]. These enzymatic methods eliminate the need for transition metal catalysts or harsh chemical conditions while operating under environmentally friendly conditions [19].

Solvent-free methodologies have been extensively investigated for green enone synthesis, particularly in combination with microwave heating [20] [21]. These approaches eliminate the need for organic solvents while achieving efficient transformations through neat reaction conditions. The combination of microwave irradiation with sodium ethoxide as the base has demonstrated successful formation of pyrrolidine derivatives with moderate to high yields [20].

Yield Optimization and Reaction Mechanism Studies

The optimization of 2-octen-4-one synthesis requires comprehensive understanding of the underlying reaction mechanisms and systematic investigation of all relevant parameters affecting yield and selectivity. Recent mechanistic studies have provided detailed insights into the elementary steps involved in enone formation, enabling rational design of improved synthetic protocols [11] [22].

Computational studies have played a crucial role in elucidating the mechanistic pathways for enone formation. Density functional theory calculations have revealed the detailed potential energy surfaces for various catalytic cycles, identifying rate-determining steps and stereocontrolling factors [10] [23]. For palladium-catalyzed enone formation, computational investigations have demonstrated that the carbopalladation step represents the stereoselectivity-determining stage, with activation free energies typically ranging from 15 to 25 kcal/mol [10].

The mechanistic pathway for palladium-catalyzed aerobic dehydrogenation involves several key intermediates. The catalytic cycle is initiated through formation of a palladium-enolate complex, followed by β-hydride elimination to generate the enone product and a palladium-hydride intermediate [11]. The regeneration of the active catalyst occurs through aerobic oxidation of the palladium-hydride species, with molecular oxygen serving as the terminal oxidant [11]. The high selectivity for enone formation over phenol products can be attributed to the specific ligand environment provided by dimethyl sulfoxide coordination [11].

Kinetic studies have provided valuable insights into the factors controlling reaction rates and selectivity. The observation of primary deuterium isotope effects (kH/kD ≈ 11) in certain systems confirms that C-H bond breaking occurs in the rate-determining step [24]. These mechanistic insights have enabled the development of improved catalyst systems with enhanced activity and selectivity [11].

Machine learning approaches have recently been applied to yield optimization for organometallic catalysis, leveraging physical organic descriptors and experimental design principles [22]. These methodologies enable rapid screening of reaction parameters and identification of optimal conditions through data-driven approaches rather than traditional trial-and-error optimization [22].

The systematic optimization of reaction parameters has led to significant improvements in synthetic efficiency. Temperature optimization studies have demonstrated that moderately elevated temperatures (60-80°C) provide the optimal balance between reaction rate and selectivity[optimization_df]. Higher temperatures often lead to increased side reactions and decomposition pathways, while lower temperatures result in insufficient reaction rates [11].

Catalyst loading optimization has revealed that effective transformations can be achieved with relatively low metal loadings, typically in the range of 5-10 mol%[optimization_df]. The development of more active catalyst systems has enabled reductions in metal loading while maintaining high conversion rates, addressing both economic and environmental concerns associated with precious metal usage [11].

Solvent effects play a critical role in determining reaction outcomes, with polar aprotic solvents generally providing superior results for most enone-forming reactions [25]. The choice of solvent affects not only the solubility of reactants and products but also the stability and reactivity of catalytic intermediates [11]. Green solvent alternatives, including ionic liquids and bio-based solvents, have been successfully employed in optimized protocols [18].

The investigation of reaction mechanisms has also revealed the importance of additives in controlling reaction outcomes. The addition of water and non-coordinating anions such as hexafluorophosphate has been shown to synergistically increase reaction rates in palladium-catalyzed systems [10]. These additives facilitate the formation of cationic palladium intermediates that exhibit enhanced reactivity toward substrate coordination and activation [10].

Stereochemical control in enone formation represents another area of intensive optimization. The development of chiral catalyst systems has enabled highly enantioselective transformations, with enantiomeric excesses routinely exceeding 90% for optimized systems [12] [10]. The stereocontrolling factors primarily involve steric interactions between chiral ligands and substrate substituents in the stereodetermining transition states [10].

Physical Description

Colourless liquid; fruity floral odou

XLogP3

2.1

Density

0.835-0.842

GHS Hazard Statements

Aggregated GHS information provided by 1475 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 1475 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1386 of 1475 companies with hazard statement code(s):;
H226 (93.36%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (93.07%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

61783-82-2
4643-27-0

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

2-Octen-4-one: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types